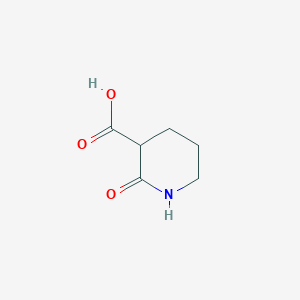

2-Oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIETYOWKHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495888 | |

| Record name | 2-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41888-21-5 | |

| Record name | 2-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-3-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Piperidine Derivatives: One common method involves the oxidation of piperidine derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using aqueous acid or base.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a carboxylate, which is then protonated to yield the carboxylic acid.

Industrial Production Methods:

- Industrial production often employs the oxidation of piperidine derivatives due to the scalability and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Oxopiperidine-3-carboxylic acid can undergo further oxidation to form more oxidized derivatives.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.

Major Products:

Esters: Formed by reacting with alcohols.

Amides: Formed by reacting with amines.

Hydroxyl Derivatives: Formed by reduction of the ketone group.

Scientific Research Applications

Biological Activities

Research has indicated that 2-oxopiperidine-3-carboxylic acid possesses several notable biological activities:

- Anticancer Activity : Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For example, studies reported IC50 values ranging from 0.57 to 16 μM against MKN45 gastric cancer cells, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, demonstrating promise in treating chronic inflammatory conditions.

- Neuroprotective Effects : Certain derivatives have exhibited protective effects in models of neurodegenerative diseases, particularly in retinal degeneration studies.

Comparative Studies

A comparative analysis of this compound with similar compounds reveals its unique properties:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 3-Carboxypiperidin-2-one | 8.6 | Potent c-Met kinase inhibitor |

| 4-Methoxybenzylamine derivative | Varies | Shows anti-cancer activity |

| Pipecolinic Acid | N/A | Lacks ketone group; less potent |

| 2-Picolinic Acid | N/A | Contains a pyridine ring; different activity |

Case Studies

- C-Met Kinase Inhibition : A series of studies evaluated compounds based on the piperidine scaffold, revealing that modifications significantly enhanced inhibitory activity against c-Met kinase. The most effective analog exhibited an IC50 value of 8.6 nM, highlighting the potential of these compounds in targeted cancer therapies.

- Neuroprotective Studies : Research on specific derivatives indicated their potential as TrkB receptor activators, showcasing protective effects in light-induced retinal degeneration models. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative diseases.

Industrial Applications

Beyond academic research, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various biologically active compounds. Its derivatives are being explored for their potential use in drug development targeting cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The ketone and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved include enzyme inhibition and receptor modulation, which can result in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2-oxopiperidine-3-carboxylic acid allows direct comparison with analogs modified at the piperidine ring, substituents, or ester/amide derivatives. Below is a detailed analysis based on synthesis, physicochemical properties, and bioactivity:

Structural Derivatives and Physicochemical Properties

Physicochemical and Pharmacokinetic Trends

- Water Solubility : Parent this compound has high solubility (~40,000 mg/L), but esterification (e.g., methyl or isobutyl esters) reduces polarity, enhancing membrane permeability .

- Thermal Stability : Derivatives with aromatic substituents (e.g., 4-fluorophenyl) show higher melting points (>200°C) compared to aliphatic analogs, correlating with crystallinity and stability .

Biological Activity

2-Oxopiperidine-3-carboxylic acid (2-OPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, neuroprotective effects, and its role as a building block in drug design.

Chemical Structure and Properties

2-OPCA has the chemical formula C6H9NO3 and a molecular weight of approximately 143.142 g/mol. Its structure features a six-membered piperidine ring with both a ketone and carboxylic acid functional group, which contribute to its reactivity and biological activity. The compound serves as an important intermediate in the synthesis of various piperidine derivatives, which are prevalent in numerous bioactive molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-OPCA and its derivatives. Some key findings include:

- Antibacterial Properties : Certain derivatives of 2-OPCA have demonstrated activity against various bacterial strains, particularly Gram-positive pathogens. For instance, modifications to the structure have led to compounds that exhibit significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- Mechanism of Action : The exact mechanism by which 2-OPCA exerts its antimicrobial effects is still under investigation. However, it is believed that the compound may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.

Neuroprotective Effects

Emerging research indicates that 2-OPCA may possess neuroprotective properties. This potential is particularly relevant in the context of neurodegenerative diseases:

- Neuroprotection : Preliminary studies suggest that 2-OPCA could protect neuronal cells from oxidative stress and apoptosis, possibly through modulation of signaling pathways involved in cell survival.

- Research Gaps : While initial findings are promising, comprehensive studies are needed to elucidate the specific neuroprotective mechanisms and therapeutic applications of 2-OPCA in neurological disorders.

Synthesis and Derivatives

The synthesis of 2-OPCA has been explored through various methodologies, enabling the development of numerous derivatives with enhanced biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Piperidinone | Contains a piperidine ring without carboxylic acid | Used primarily in pharmaceuticals |

| 3-Hydroxy-2-piperidinone | Similar ring structure but with a hydroxyl group | Exhibits different reactivity due to hydroxyl substitution |

| 4-Piperidone | A four-carbon chain instead of three in the ring | Different steric properties affecting reactivity |

These derivatives can be tailored for specific therapeutic targets, enhancing their efficacy against diseases like cancer and infections.

Case Studies

Several case studies have been conducted to explore the biological activity of 2-OPCA:

- Antimicrobial Efficacy Study : A study evaluated various derivatives of 2-OPCA against multidrug-resistant bacterial strains using broth microdilution techniques. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential as new antimicrobial agents .

- Neuroprotective Potential : Another study investigated the effects of 2-OPCA on neuronal cell lines exposed to oxidative stress. The findings indicated a significant reduction in cell death and preservation of cell viability, supporting its role as a neuroprotective agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.